Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through the bromination of methyl 1-methyl-1H-pyrrole-2-carboxylate. The reaction typically involves the use of bromine in the presence of a base, such as sodium hydroxide, under controlled conditions . The reaction is carried out at a low temperature to prevent over-bromination and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and to minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted pyrroles, carboxylic acids, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in these interactions, facilitating binding to active sites and modulating biological activity . The compound can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
- Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate
- Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and an ester group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 4-bromo-1-methylpyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-9-4-5(8)3-6(9)7(10)11-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZFZMSLKMPMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465440 |
Source
|
Record name | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-90-3 |
Source
|
Record name | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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